2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a cyano group, a diethylamino-substituted phenyl ring, and a trifluoromethyl-substituted phenyl ring, making it a subject of interest in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(diethylamino)benzaldehyde and 3-(trifluoromethyl)aniline.
Formation of Intermediate: The initial step involves the condensation of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base like piperidine to form 2-cyano-3-[4-(diethylamino)phenyl]acrylonitrile.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-(trifluoromethyl)aniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, 2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are investigated in medicinal chemistry. Its ability to interact with biological targets suggests applications in the treatment of diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The cyano and trifluoromethyl groups play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-[4-(dimethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with dimethylamino instead of diethylamino.
2-cyano-3-[4-(diethylamino)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with the trifluoromethyl group on a different position of the phenyl ring.
Uniqueness
The unique combination of the diethylamino and trifluoromethyl groups in 2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, reactivity, and specificity in various reactions and interactions.
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O/c1-3-27(4-2)19-10-8-15(9-11-19)12-16(14-25)20(28)26-18-7-5-6-17(13-18)21(22,23)24/h5-13H,3-4H2,1-2H3,(H,26,28)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCRILPBMXZCE-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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